7-Chloro-1-fluoronaphthalene
Description
Significance of Halogenated Naphthalene (B1677914) Frameworks in Contemporary Organic Synthesis
The introduction of halogen atoms onto the naphthalene core significantly influences the molecule's electronic properties and reactivity, making these compounds valuable precursors in various chemical transformations. researchgate.netresearchgate.net Halogenated naphthalenes are frequently employed in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net For instance, fluorinated naphthalenes are key intermediates in the synthesis of certain pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity. guidechem.com The specific placement of different halogens, as in 7-Chloro-1-fluoronaphthalene, allows for selective and sequential reactions, providing a powerful tool for synthetic chemists to build molecular complexity in a controlled manner.
Historical Context of Naphthalene Functionalization and Halogenation Research
The study of naphthalene and its derivatives has a rich history dating back to the early days of organic chemistry. numberanalytics.com Initial functionalization efforts focused on electrophilic substitution reactions, such as nitration and sulfonation, which predominantly yield 1-substituted products. The direct halogenation of naphthalene, typically with chlorine or bromine, also primarily results in substitution at the 1-position (alpha-position). wikipedia.org Over the years, researchers have developed a variety of methods to achieve different substitution patterns. The Sandmeyer and Schiemann reactions, for example, provided routes to introduce halogens at specific positions via diazotization of the corresponding naphthylamines. chemicalbook.comgoogle.com More recent advancements have focused on developing more selective and efficient halogenation methods, including the use of specialized reagents and catalysts to control the regioselectivity of the reaction. researchgate.netresearchgate.net
Regiochemical Challenges in Naphthalene Halogenation
Achieving specific regiochemistry in the halogenation of naphthalene presents a significant synthetic challenge. The naphthalene ring system has two distinct positions for substitution: the 1-position (alpha) and the 2-position (beta). The 1-position is generally more reactive towards electrophilic attack due to the greater stabilization of the carbocation intermediate. Consequently, direct halogenation often leads to a mixture of isomers, with the 1-halonaphthalene being the major product. researchgate.net Obtaining a specific di- or polysubstituted naphthalene, such as this compound, requires a multi-step synthetic sequence with careful control over the directing effects of existing substituents. The presence of one halogen can influence the position of subsequent substitutions, but achieving a precise 1,7-disubstitution pattern often necessitates the use of protecting groups, blocking groups, or more complex synthetic strategies involving directed ortho-metalation or other regioselective techniques.
Overview of Current Research Landscape on this compound and Related Analogues
Current research on this compound and its analogues is primarily driven by their potential application as building blocks in medicinal chemistry and materials science. For example, fluoronaphthalene derivatives are utilized in the synthesis of potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) uptake. wikipedia.orgchemicalbook.com The unique substitution pattern of this compound makes it a valuable synthon for creating complex molecules with specific biological activities or material properties. Researchers are actively exploring new and more efficient synthetic routes to this and related compounds. This includes the development of novel catalytic systems for regioselective halogenation and the use of advanced synthetic methodologies to improve yields and reduce the number of synthetic steps. researchgate.net Studies on perfluorohalogenated naphthalenes have also highlighted the unique intermolecular interactions that can arise from having multiple halogen substituents. rsc.org
Interactive Data Table: Properties of Halogenated Naphthalenes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Fluoronaphthalene (B124137) | C₁₀H₇F | 146.16 | -13 | 215 |
| 1-Chloronaphthalene (B1664548) | C₁₀H₇Cl | 162.62 | -20 | 263 |
| 7-Chloronaphthalene-1-carboxylic acid | C₁₁H₇ClO₂ | 206.63 | 218-220 | --- |
This table is based on data from various sources. wikipedia.orgnih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6ClF |
|---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
7-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI Key |
JEGHULKXXQLKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization in Research on 7 Chloro 1 Fluoronaphthalene
Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For halogenated aromatic compounds like 7-Chloro-1-fluoronaphthalene, multidimensional NMR techniques are indispensable for unambiguous signal assignment.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for studying fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.orgbiophysics.org A key feature of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of proton (¹H) NMR, providing excellent signal dispersion and sensitivity to the local electronic environment. wikipedia.org
In this compound, the ¹⁹F chemical shift provides direct insight into the electronic effects of the chloro substituent and the naphthalene (B1677914) ring system. The position of the fluorine atom at C1 and the chlorine atom at C7 results in a unique electronic distribution across the aromatic rings, which is reflected in the ¹⁹F chemical shift. The observed shift is a result of local shielding and deshielding effects influenced by the electronegativity of the neighboring atoms and through-space or through-bond electronic interactions. biophysics.org Researchers can use established databases and computational methods, such as Density Functional Theory (DFT), to predict and interpret these chemical shifts, aiding in structural confirmation. nih.gov
Table 1: Representative ¹⁹F NMR Chemical Shift Data
| Compound | Solvent | Chemical Shift (δ, ppm) vs. CFCl₃ |
|---|---|---|
| 1-Fluoronaphthalene (B124137) | Not Specified | -122.0 |
| Monofluorobenzene | Not Specified | -113.15 colorado.edu |
| Hexafluorobenzene | Not Specified | -164.9 colorado.edu |
While ¹⁹F NMR provides information about the fluorine environment, correlational NMR techniques are essential for assembling the complete molecular structure. Two-dimensional (2D) NMR experiments establish connectivity between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of protonated carbons in the naphthalene ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range couplings (typically 2-4 bonds) between protons and carbons. For this compound, HMBC spectra would show correlations from the fluorine atom to adjacent carbon atoms (C1, C2, and C9) and from the aromatic protons to various carbon atoms, which helps to piece together the carbon skeleton and confirm the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY): This technique detects through-space interactions between nuclei that are close to each other. A Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment correlating ¹⁹F and ¹H nuclei would show spatial proximity between the fluorine atom at C1 and the proton at C8, providing definitive evidence for the regiochemistry. wikipedia.org
X-ray Crystallography for Definitive Stereochemical and Regiochemical Assignments
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's regiochemistry. For this compound, a single-crystal X-ray diffraction study would yield a detailed model of the molecule, showing the planar naphthalene system and the precise positions of the chloro and fluoro substituents.
The resulting crystal structure would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the material's physical properties. Although a specific crystal structure for this compound is not publicly documented, data from related structures like 1-chloronaphthalene (B1664548) provide a basis for expected molecular geometry. researchgate.net
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C1-F Bond Length | ~1.36 Å |
| C7-Cl Bond Length | ~1.74 Å |
Note: These values are hypothetical and based on typical measurements for similar halogenated naphthalene compounds.
High-Resolution Mass Spectrometry and Vibrational Spectroscopy for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₆ClF), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) would further corroborate the structure.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The spectra exhibit characteristic absorption or scattering bands corresponding to the stretching and bending of specific bonds. In the case of this compound, distinct frequencies associated with the C-F and C-Cl stretching vibrations, as well as aromatic C-H and C=C vibrations, would be observed. nih.gov These data are complementary to NMR and can be supported by DFT calculations to assign the observed vibrational modes. nih.gov
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1650 - 1450 |
| C-F Stretch | 1250 - 1050 |
Advanced UV-Visible and Fluorescence Spectroscopy for Electronic Structure Probes
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules. These techniques measure the absorption and emission of light resulting from electronic transitions between molecular orbitals. The naphthalene ring is a well-known chromophore and fluorophore. mdpi.com The introduction of chloro and fluoro substituents modifies the electronic structure of the naphthalene core, leading to shifts in the absorption and emission spectra. mdpi.com
The positions of the absorption (λₘₐₓ) and fluorescence maxima, along with the fluorescence quantum yield and lifetime, provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Generally, halogen substituents can cause bathochromic (red) shifts in the spectra due to their electronic effects on the aromatic π-system.
Microwave Spectroscopy for Precise Molecular Structure Determination
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. utrgv.edu It provides exceptionally precise values for the rotational constants of a molecule, which are inversely related to its moments of inertia. researchgate.net From these constants, a highly accurate molecular structure, including bond lengths and angles, can be determined for the isolated molecule, free from intermolecular interactions present in the solid or liquid states. researchgate.netutrgv.edu
For this compound, microwave spectroscopy would allow for the determination of the precise geometry of its single conformer. The analysis would also yield nuclear quadrupole coupling constants for the chlorine nucleus, providing detailed information about the electronic environment around the C-Cl bond. researchgate.net
Computational and Theoretical Chemistry Studies of 7 Chloro 1 Fluoronaphthalene and Halogenated Naphthalene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov It is particularly effective for halogenated naphthalene (B1677914) systems, providing a balance between computational cost and accuracy. DFT calculations allow for the determination of ground-state electronic properties, which are fundamental to understanding the stability, aromaticity, and reactivity of these compounds. nih.govresearchgate.net
DFT is instrumental in predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, on complex molecules like 7-chloro-1-fluoronaphthalene. The reactivity of different positions on the naphthalene ring is governed by the distribution of electron density, which is influenced by the competing electron-withdrawing inductive effects and electron-donating mesomeric effects of the chloro and fluoro substituents.
Several DFT-derived parameters are used to create a detailed reactivity profile:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For electrophilic attacks, the reaction is likely to occur at the site with the largest HOMO lobe. Conversely, nucleophilic attacks are favored at sites with the largest LUMO lobe. researchgate.net The energy gap between HOMO and LUMO also indicates the molecule's chemical stability. aimspress.com
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system, providing a more nuanced prediction of reactive sites for electrophilic, nucleophilic, and radical attacks. nih.gov
Calculated NMR Chemical Shifts: A strong correlation exists between calculated ¹³C NMR chemical shifts and the regioselectivity of halogenation reactions. The carbon atom with the lowest calculated chemical shift is typically the most electron-rich and, therefore, the most likely site for electrophilic attack. researchgate.net
Studies on related heteroaromatic systems have shown that predictions based on calculated chemical shifts are accurate in over 80% of cases, with analysis of HOMO orbitals resolving most remaining ambiguities. researchgate.net For polyhaloheteroaromatics, ¹H NMR chemical shifts of the parent non-halogenated compounds can serve as a simple guide to predict the site of cross-coupling reactions. rsc.org
| Computational Method/Descriptor | Principle of Reactivity Prediction | Application to Halogenated Naphthalenes |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Site with the largest orbital coefficient is most nucleophilic and prone to electrophilic attack. | Identifies the most electron-rich C-H positions for substitution. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Site with the largest orbital coefficient is most electrophilic and prone to nucleophilic attack. | Predicts sites for nucleophilic aromatic substitution. |
| Electrostatic Potential (ESP) | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. | Maps areas susceptible to electrophilic or nucleophilic attack. |
| Calculated ¹³C NMR Shifts | Positions with lower chemical shifts are more electron-dense. | Predicts regioselectivity of electrophilic reactions like halogenation. researchgate.net |
The activation of the carbon-fluorine (C-F) bond is a significant challenge in synthetic chemistry due to its high bond dissociation energy. DFT calculations are essential for understanding the energetics and mechanisms of C-F bond cleavage. Studies on fluoroarenes reveal that C-F bond activation often proceeds through a concerted nucleophilic aromatic substitution (cS_NAr) mechanism rather than oxidative addition. nih.gov
Mechanistic investigations using DFT on reactions involving main-group metal complexes have shown that the activation process can be facilitated by the initial coordination of the fluoroarene to the metal center. nih.gov The Gibbs activation energies are highly dependent on the substitution pattern of the fluoroarene. For instance, DFT studies on C-F activation by a dinuclear magnesium(I) complex highlighted the critical role of ortho-fluorine substituents. These adjacent fluorine atoms both thermodynamically and kinetically activate the C-F bond for reaction, while their absence increases the energy barrier for the transition state. nih.gov This suggests that in this compound, the electronic environment created by the chloro substituent and the naphthalene ring system will significantly influence the energy required to activate the C-F bond at position 1.
| Fluoroarene Substrate | Key Structural Feature | Relative ΔG‡ (kcal/mol) | Implication |
|---|---|---|---|
| Pentafluorobenzene | Multiple F substituents | Baseline | Multiple electron-withdrawing groups facilitate activation. |
| 1,2,3,4-Tetrafluorobenzene | Two ortho-F atoms to reacting C-F bond | Low | Ortho-fluorine atoms kinetically and thermodynamically activate the C-F bond. nih.gov |
| 1,3,5-Trifluorobenzene | No ortho-F atoms to reacting C-F bond | High | Lack of adjacent fluorine substituents increases the activation energy barrier. nih.gov |
Molecular Dynamics and Ab Initio Simulations of Reaction Pathways
While DFT calculations on static structures provide crucial energetic information, molecular dynamics (MD) and ab initio simulations offer a dynamic picture of the reaction pathway. These methods simulate the atomic motions over time, allowing researchers to follow the full trajectory from reactants to products. kuleuven.bersc.org
Ab Initio Metadynamics: This powerful simulation technique is used to explore complex reaction mechanisms and determine the full dynamic trajectory. kuleuven.bersc.org For instance, in studies of halolactonization reactions, metadynamics simulations have been used to investigate the role of the halogen source and solvent molecules. kuleuven.bersc.org The simulations can distinguish between a classic two-step pathway involving a stable intermediate and a concerted mechanism where bond breaking and formation occur simultaneously. kuleuven.bersc.org The results indicate that the stability of the intermediates and the explicit interactions with solvent can dictate which pathway is preferred. kuleuven.be
Quasiclassical Molecular Dynamics: MD simulations launched from a transition state structure can reveal the dynamic preferences of a reaction. In studies of cycloadditions, MD simulations have shown that a reaction can proceed through a single transition state but lead to multiple products via a post-transition state bifurcation. nih.gov The average time gap between the formation of different bonds can be calculated to determine how concerted or stepwise a reaction is dynamically. nih.gov
For a reaction involving this compound, these simulation methods could elucidate the precise mechanism of, for example, a nucleophilic substitution, revealing whether the chloro or fluoro group is displaced and whether the reaction proceeds through a stable Meisenheimer complex or a single concerted transition state.
Quantitative Structure-Activity Relationship (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (including reactivity) of a chemical based on its structural properties, known as molecular descriptors. aimspress.com For halogenated naphthalene systems, QSAR can provide a rapid and efficient means of predicting reactivity without the need for extensive experimental testing or computationally intensive simulations for every new compound.
The process involves building a mathematical model that correlates descriptors with an observed activity. DFT calculations are often used to compute these descriptors. Relevant descriptors for halogenated hydrocarbons include: aimspress.com
E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital, which relates to a molecule's electrophilicity.
E_gap: The energy difference between HOMO and LUMO, indicating chemical stability.
Molecular Polarizability (α): A measure of how easily the electron cloud is distorted.
Molar Refractivity (MR): Related to molecular volume and polarizability.
In a study on the toxicity of halogenated aliphatic hydrocarbons, a QSAR model was developed using multiple linear regression. A three-descriptor model based on E_LUMO, molecular polarizability, and molar refractivity successfully predicted the toxicity for a training set of compounds and was validated on an external test set. aimspress.com Similarly, QSAR studies on halogen-substituted disulfonamides showed that the position of the halogen has a pronounced effect on biological activity. nih.gov Such an approach could be applied to a series of substituted chloro-fluoronaphthalenes to predict their reactivity in a given chemical transformation.
Spectroscopic Parameter Prediction and Validation
Computational methods are highly effective at predicting spectroscopic parameters, which can then be validated by experimental measurements. This synergy is crucial for confirming molecular structures and understanding their properties.
For halogenated naphthalenes, rotational spectroscopy is a particularly powerful technique. High-resolution microwave spectroscopy can provide extremely precise values for rotational constants, which are directly related to the molecule's moments of inertia and thus its three-dimensional structure. illinois.eduresearchgate.net
Prediction: Quantum chemical calculations, typically using DFT or higher-level ab initio methods, can predict the rotational constants and nuclear quadrupole coupling constants (for nuclei like chlorine) for a given isomer. researchgate.net
Validation: These predicted constants are then used to guide the search for and assignment of transitions in an experimental microwave spectrum. A recent study on 1-chloronaphthalene (B1664548) used this approach to determine its precise experimental structure. The excellent agreement between the calculated and observed spectroscopic constants confirmed the molecular structure and provided detailed information on bond lengths and angles. researchgate.net
This combined computational and experimental approach is invaluable. For this compound, computational predictions would be essential for distinguishing it from other isomers in a complex mixture and for providing a definitive structural characterization. The refined spectroscopic parameters derived from such studies serve as a valuable database for future investigations into the role of halogen groups in aromatic systems. illinois.edu
| Parameter | Experimental Value | Calculated Value (B3LYP-D3BJ) | Difference (%) |
|---|---|---|---|
| A | 1747.08535(14) | 1743.3 | 0.22% |
| B | 700.58784(11) | 699.2 | 0.20% |
| C | 500.22295(9) | 499.1 | 0.22% |
Synthetic Applications of 7 Chloro 1 Fluoronaphthalene As a Chemical Building Block
Precursor in the Total Synthesis of Polycyclic Aromatic Hydrocarbons and Natural Product Skeletons
The rigid framework and modifiable nature of 7-chloro-1-fluoronaphthalene make it an attractive starting material for the synthesis of intricate polycyclic aromatic hydrocarbons (PAHs) and the core structures of various natural products. The strategic placement of the halogen atoms allows for sequential and site-selective cross-coupling reactions, which are instrumental in building up the extended π-systems characteristic of PAHs.
While direct examples of the total synthesis of specific, complex natural products using this compound as a starting precursor are not extensively documented in readily available literature, its utility can be inferred from the synthesis of related structures. For instance, the synthesis of various PAHs often involves the palladium-catalyzed annulation of smaller aromatic fragments. rsc.org A similar strategy could be applied to this compound, where the chloro and fluoro groups can be selectively manipulated to build larger, more complex aromatic systems. The development of efficient synthetic routes to construct PAHs with diverse shapes and topologies often relies on the direct arylation of arenes, a strategy where a halogenated precursor like this compound could be employed. nih.gov
The synthesis of fluorine-containing PAHs (F-PAHs) has garnered significant attention due to their potential applications in materials science as n-type semiconductors. nih.gov The Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, is a powerful method for constructing PAH frameworks and can be adapted for the synthesis of F-PAHs. nih.gov A hypothetical synthetic route could involve the initial conversion of this compound into a stilbene-type precursor, which would then undergo photocyclization to yield a complex F-PAH. This highlights the potential of this compound as a key starting material in the synthesis of novel fluorine-containing polycyclic systems.
Role in the Divergent Synthesis of Complex Fluorinated Naphthalene (B1677914) Derivatives
The differential reactivity of the C-Cl and C-F bonds in this compound is a key feature that enables its use in divergent synthesis, allowing for the creation of a variety of complex fluorinated naphthalene derivatives from a single starting material. Nucleophilic aromatic substitution (SNAr) reactions, for example, can be directed to selectively replace the more labile chlorine atom while leaving the fluorine atom intact, or vice versa, depending on the reaction conditions and the nucleophile used.
This selective reactivity is crucial for introducing a range of functional groups at specific positions on the naphthalene ring. For instance, a practical and scalable synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride was developed using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 1-bromo-7-fluoronaphthalene (B77747) and 1-Boc-piperazine. researchgate.netingentaconnect.com Although this example starts from the bromo-analogue, a similar transformation could be envisioned starting from this compound, where the chloro group would be the site of the palladium-catalyzed amination.
Furthermore, the fluorine atom itself can direct metallation at an adjacent position, providing another avenue for functionalization. This ortho-directing effect can be exploited to introduce substituents at the C2 position of the naphthalene ring, further expanding the diversity of accessible derivatives. The synthesis of (S)-duloxetine, a potent serotonin (B10506) and norepinephrine (B1679862) uptake inhibitor, involves the nucleophilic substitution of 1-fluoronaphthalene (B124137). taylorandfrancis.com While the starting material in this specific synthesis is 1-fluoronaphthalene, the principles of nucleophilic aromatic substitution are directly applicable to this compound, suggesting its potential in the synthesis of analogous complex pharmaceutical intermediates.
The ability to selectively functionalize the this compound scaffold allows for the systematic modification of its electronic and steric properties, which is essential for tuning the performance of the resulting molecules in various applications, from medicinal chemistry to materials science.
Integration into the Synthesis of Advanced Organic Materials
The unique electronic properties conferred by the fluorine and chlorine substituents make this compound an interesting building block for the synthesis of advanced organic materials. Fluorinated aromatic compounds are known to exhibit desirable properties such as high electron affinity, enhanced stability, and specific intermolecular interactions, which are beneficial for applications in organic electronics.
This compound can serve as a precursor for the synthesis of monomers that can be subsequently polymerized to form naphthalene-based polymers. The halogen atoms provide reactive handles for polymerization reactions, such as Suzuki or Stille cross-coupling, which are commonly used to create conjugated polymers.
For example, by selectively converting the chloro or fluoro group into a boronic acid or ester, or a stannane, this compound can be transformed into a monomer capable of participating in palladium-catalyzed polymerization reactions. The resulting polymers would incorporate the fluoronaphthalene unit into their backbone, potentially leading to materials with interesting photophysical and electronic properties suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The presence of the fluorine atom can influence the polymer's solubility, morphology, and energy levels, all of which are critical parameters for device performance.
Naphthalene diimides (NDIs) are a class of n-type organic semiconductors that have been extensively studied for their use in organic electronics. The introduction of fluorine atoms onto the NDI core is a common strategy to enhance their electron-accepting properties and improve their performance in devices.
This compound can be a key starting material for the synthesis of fluorinated NDI derivatives. A plausible synthetic route would involve the initial oxidation of the naphthalene ring to form a naphthalenetetracarboxylic dianhydride. This dianhydride can then be reacted with an amine to form the corresponding diimide. The presence of the fluorine and chlorine atoms on the starting material would result in a fluorinated and chlorinated NDI core.
The halogen atoms on the resulting NDI could be further functionalized to tune the material's properties or to attach it to other molecular components. The electron-withdrawing nature of the fluorine and chlorine atoms would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the NDI, facilitating electron injection and transport, which is beneficial for n-type semiconductor applications.
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental results?
- Answer : Re-evaluate model parameters (e.g., solvent effects, implicit/explicit solvation in DFT). Perform sensitivity analysis to identify influential variables. Publish negative results with detailed error analysis to refine future models .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
